molecular formula C7H5N3O3 B017208 4-Azidosalicylic acid CAS No. 66761-27-1

4-Azidosalicylic acid

Cat. No.: B017208
CAS No.: 66761-27-1
M. Wt: 179.13 g/mol
InChI Key: NLPWSMKACWGINL-UHFFFAOYSA-N
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Scientific Research Applications

Metoprolol succinate has a wide range of scientific research applications:

Safety and Hazards

4-Azidosalicylic acid is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

4-Azidosalicylic acid has potential applications in photofunctionalization . It could also play a role in the synthesis of new compounds, as demonstrated in the enzymatic and oxidative polycondensation reactions .

Mechanism of Action

Metoprolol succinate works by selectively inhibiting beta-1 adrenergic receptors in the heart. This inhibition leads to a decrease in heart rate and myocardial contractility, reducing the oxygen demand of the heart. The drug does not significantly affect beta-2 receptors, which are primarily found in the lungs and vascular smooth muscle .

Similar Compounds:

Uniqueness: Toprol XL is unique due to its extended-release formulation, which allows for once-daily dosing and provides a more consistent therapeutic effect over 24 hours. This formulation improves patient compliance and reduces the risk of side effects associated with peak plasma concentrations .

Biochemical Analysis

Biochemical Properties

4-Azidosalicylic acid has been used as a photoreactive ligand in biochemical studies. Upon ultraviolet (UV) light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins . This property allows it to be used in photoaffinity labeling, a technique used to visualize the direct interaction between peptide ligands and their receptors .

Cellular Effects

The cellular effects of this compound are not well-documented. Its parent compound, salicylic acid, is known to have various effects on cells. For instance, it has been shown to suppress the chemoattractant activity of fully reduced HMGB1, a damage-associated molecular pattern molecule (DAMP), and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a reactive nitrene upon UV light irradiation. This nitrene can form a covalent bond with proximal amino acid residues within receptor proteins, allowing for the visualization of direct ligand-receptor interactions .

Temporal Effects in Laboratory Settings

Its use in photoaffinity labeling suggests that its effects can be observed over time as the labeled ligand-receptor complexes can be detected by SDS-PAGE and autoradiography .

Metabolic Pathways

Salicylic acid, from which this compound is derived, is synthesized from chorismate, which is derived from the shikimate pathway .

Subcellular Localization

Tools such as SLPred and SUBA5 can be used to predict the subcellular localization of proteins based on their sequence information.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoprolol succinate is synthesized through a multi-step process. The key steps involve the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form glycidyl ether, which is then reacted with isopropylamine to yield metoprolol . The final step involves the formation of the succinate salt to enhance its solubility and stability .

Industrial Production Methods: Industrial production of metoprolol succinate involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Metoprolol succinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and demethylated metabolites .

Properties

IUPAC Name

4-azido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWSMKACWGINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66761-27-1
Record name 4-Azidosalicylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-Azidosalicylic acid (ASA) primarily used for in scientific research?

A: this compound (ASA) is a versatile photoaffinity labeling reagent widely used to study protein-protein interactions, identify ligand binding sites, and investigate biological pathways. [, , , , , , , , , , , , , ]

Q2: How does ASA work as a photoaffinity labeling reagent?

A: ASA contains a photoreactive aryl azide group that, upon UV irradiation, generates a highly reactive nitrene intermediate. This nitrene can form covalent bonds with nearby molecules, including proteins, enabling the identification of interacting partners or binding sites. [, , , , , , , , , , , , , ]

Q3: What is the typical workflow for using ASA in a photoaffinity labeling experiment?

A3: A typical workflow involves:

  1. Analysis: The crosslinked complex is analyzed using techniques like SDS-PAGE and autoradiography or mass spectrometry to identify the labeled protein and binding sites. [, , , , , , , , , , , , , ]

Q4: What are some examples of molecules that have been successfully conjugated to ASA for photoaffinity labeling studies?

A4: Researchers have successfully conjugated ASA to various molecules, including:

  • Gangliosides: To study ganglioside uptake and identify ganglioside-binding proteins. [, ]
  • Insulin-like growth factor 1 (IGF-1): To analyze IGF-1 receptor binding sites and interactions. []
  • Oligosaccharides: To detect and characterize ganglioside-binding proteins. []
  • Leukotriene C4 and glutathione conjugates: To identify intracellular proteins that bind these molecules. []
  • Formyl peptides: To probe the interaction of formyl peptides with the N-formyl peptide receptor (FPR). []
  • Phosphatidylserine: To investigate the interaction of phosphatidylserine with the nicotinic acetylcholine receptor. []
  • Cinchonidine: To study protein binding interactions. []

Q5: Can you provide an example of how ASA was used to study a specific biological process?

A: In one study, ASA was used to investigate the interaction between salivary glycoproteins and Streptococcus sanguis bacteria. Researchers conjugated ASA to a proline-rich glycoprotein (PRG) found in saliva and used this probe to identify bacterial adhesins involved in binding. The study revealed that PRG binds to specific bacterial adhesins with affinity for certain sugar moieties, highlighting the role of salivary glycoproteins in mediating bacterial adhesion. []

Q6: Are there any limitations to using ASA as a photoaffinity labeling reagent?

A6: Yes, some limitations include:

    Q7: What are some alternative photoaffinity labeling reagents to ASA?

    A7: While ASA is widely used, other photoaffinity labeling reagents are available, each with its advantages and limitations:

      Q8: What is the molecular formula and molecular weight of this compound?

      A8:

        Q9: Is there information available on the spectroscopic data of this compound?

        A: While the provided research papers do not delve into the detailed spectroscopic characterization of ASA, it's important to note that researchers often characterize synthesized ASA-conjugated probes using techniques like NMR and mass spectrometry to confirm successful conjugation and purity. [, , , , , , , , , ]

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